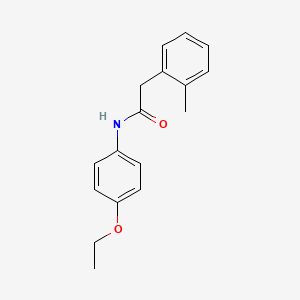
4-phenyl-3-(2-pyridinylthio)-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenyl-3-(2-pyridinylthio)-2(1H)-quinolinone (PTQ) is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. PTQ belongs to the class of quinoline derivatives and has been extensively studied for its biological activity.
作用機序
The mechanism of action of 4-phenyl-3-(2-pyridinylthio)-2(1H)-quinolinone is not fully understood, but it has been reported to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase cascade. This compound has also been reported to inhibit the activity of NF-κB, which is a transcription factor involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
This compound has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. This compound has also been reported to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase cascade. This compound has also been reported to inhibit the activity of NF-κB, which is a transcription factor involved in the regulation of inflammation and immune response.
実験室実験の利点と制限
4-phenyl-3-(2-pyridinylthio)-2(1H)-quinolinone has several advantages for lab experiments, including its easy synthesis method and its potential therapeutic applications. However, this compound also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 4-phenyl-3-(2-pyridinylthio)-2(1H)-quinolinone. One direction is to further investigate its potential as a therapeutic agent in various diseases, including cancer, inflammation, and viral infections. Another direction is to investigate its potential as a tool for studying the regulation of protein kinases and NF-κB. Finally, further studies are needed to fully understand its mechanism of action and potential side effects.
合成法
4-phenyl-3-(2-pyridinylthio)-2(1H)-quinolinone can be synthesized through a multistep reaction starting from 2-aminobenzophenone and 2-pyridinethiol. The first step involves the condensation of 2-aminobenzophenone with acetic anhydride and pyridine to form 2-acetylbenzophenone. The second step involves the reaction of 2-acetylbenzophenone with thioacetamide in the presence of ammonium acetate to form 2-acetylbenzothiazole. The final step involves the reaction of 2-acetylbenzothiazole with 4-bromobenzaldehyde in the presence of potassium carbonate to form this compound.
科学的研究の応用
4-phenyl-3-(2-pyridinylthio)-2(1H)-quinolinone has been extensively studied for its biological activity and has shown potential as a therapeutic agent in various diseases. This compound has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. This compound has also been reported to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation.
特性
IUPAC Name |
4-phenyl-3-pyridin-2-ylsulfanyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2OS/c23-20-19(24-17-12-6-7-13-21-17)18(14-8-2-1-3-9-14)15-10-4-5-11-16(15)22-20/h1-13H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTDCJRKXQARQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)SC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[1-(4-bromophenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5324910.png)
![{2-[(4-chlorobenzyl)oxy]benzyl}methylamine hydrochloride](/img/structure/B5324913.png)
![ethyl (2-methoxy-4-{[3-(4-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5324915.png)
![N-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}methyl)-3-hydroxy-2-methylbenzamide](/img/structure/B5324926.png)

![N-methyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B5324941.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)acrylonitrile](/img/structure/B5324956.png)
![4-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}-2(1H)-quinazolinone](/img/structure/B5324963.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5324966.png)

![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5324980.png)
![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5325000.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5325005.png)